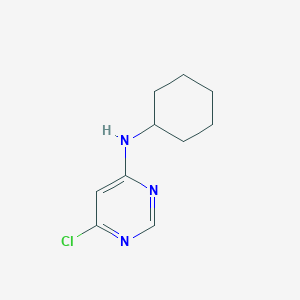

6-chloro-N-cyclohexylpyrimidin-4-amine

Description

Contextual Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. gsconlinepress.comnih.gov These six-membered aromatic rings, containing two nitrogen atoms at positions 1 and 3, are fundamental components of life, most notably as the nucleobases uracil, thymine, and cytosine in nucleic acids (DNA and RNA). gsconlinepress.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery. mdpi.com

The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. nih.gov Researchers have successfully developed pyrimidine-based drugs with applications as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govgrowingscience.com For instance, the well-known anticancer drug 5-fluorouracil (B62378) functions by interfering with DNA synthesis in cancer cells. gsconlinepress.com The ability of pyrimidine derivatives to act as kinase inhibitors has also been a significant area of research, leading to the development of targeted cancer therapies. mdpi.comnih.gov The exploration of novel pyrimidine derivatives continues to be a vibrant area of research, with scientists constantly seeking to synthesize new compounds with enhanced or novel therapeutic properties. growingscience.com

Overview of Research Areas Pertaining to 6-Chloro-N-cyclohexylpyrimidin-4-amine and its Analogues

Direct and extensive research specifically focused on this compound is limited in publicly available academic literature. However, the study of its analogues, which share the core pyrimidine structure but with different substituents, provides insight into the potential research avenues for this compound.

Research on analogous 4-aminopyrimidine (B60600) derivatives has largely centered on their potential as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. nih.gov The 4-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where it often acts as a "hinge-binder," interacting with the ATP-binding site of the kinase. nih.gov

Furthermore, research into the synthesis of related compounds, such as other N-substituted 4-aminopyrimidines, often involves the use of a chloropyrimidine intermediate. google.com These synthetic pathways could potentially be adapted for the production of this compound for further study. The exploration of its potential antimicrobial or other biological activities, in line with the broader family of pyrimidine derivatives, also represents a viable area for future research. biomedpharmajournal.org

Below is a table summarizing the key structural features of this compound and the general research areas associated with its constituent parts based on studies of analogous compounds.

| Structural Feature | Potential Research Area based on Analogues |

| Pyrimidine Core | Kinase Inhibition, Anticancer, Antimicrobial, Antiviral, Anti-inflammatory |

| 4-Amino Group | Hinge-binding motif for kinase inhibition |

| 6-Chloro Substituent | Modulation of electronic properties and reactivity, potential for further chemical modification |

| N-Cyclohexyl Group | Influence on lipophilicity, steric interactions within binding pockets |

While direct, detailed research findings on this compound are not widely published, its chemical structure firmly places it within a class of compounds of high interest to medicinal chemists. Future research could unlock its specific biological activities and potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-cyclohexylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQWQFMFWLXZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359184 | |

| Record name | 6-Chloro-N-cyclohexylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647051 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61667-11-6 | |

| Record name | 6-Chloro-N-cyclohexylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Investigations

Broad Spectrum of Biological Activities of 6-chloro-N-cyclohexylpyrimidin-4-amine and Related Compounds

While specific studies on this compound are limited, the parent structure, pyrimidine (B1678525), and its derivatives are known to exhibit a wide range of biological effects. researchgate.netorientjchem.org This structural motif is a key component in numerous compounds with established therapeutic applications. ijpsjournal.com

Modulation of Enzymes and Receptors

No specific studies detailing the modulation of enzymes or receptors by this compound have been identified. However, the aminopyrimidine scaffold is a well-established pharmacophore known to interact with various biological targets. For instance, different derivatives of 2-aminopyrimidine (B69317) have been investigated as inhibitors of enzymes such as β-glucuronidase. nih.gov The nitrogen atoms within the pyrimidine ring are capable of forming hydrogen bonds and dipole-dipole interactions, which allows them to bind to the active sites of enzymes and receptors. ijpsjournal.com The specific nature of the substituents on the pyrimidine ring dictates the binding affinity and selectivity for a particular biological target.

Potential as a Lead Compound in Pharmaceutical Development

There is no direct evidence in the reviewed literature to suggest that this compound has been specifically developed as a lead compound. Nevertheless, the aminopyrimidine core is a foundational structure in the development of numerous pharmaceuticals. ijpsjournal.comnih.gov For example, several anticancer drugs contain the 2-aminopyrimidine moiety. nih.gov The versatility of the pyrimidine ring allows for extensive chemical modifications, enabling the optimization of pharmacological properties to enhance efficacy and selectivity, which is a crucial aspect of drug discovery. ijpsjournal.com

Exploration in Agricultural Applications

Specific research into the agricultural applications of this compound is not apparent in the available literature. However, heterocyclic compounds, including pyrimidine derivatives, have been explored for their potential use as herbicides. orientjchem.org The structural features of these compounds can be modified to target specific biological pathways in plants.

Utility in Basic Biological Research

Currently, there are no published studies that describe the use of this compound as a tool in basic biological research. Compounds with the aminopyrimidine scaffold are often used as starting materials for the synthesis of more complex heterocyclic systems with diverse biological activities, which are then used to probe biological processes. ijpsjournal.comnih.gov

Specific Molecular Targets and Mechanisms of Action

The precise molecular targets and mechanisms of action for this compound have not been elucidated in the scientific literature.

Kinase Inhibition Studies

No kinase inhibition studies specifically involving this compound were found. It is important to note that the broader class of aminopyrimidine derivatives has been a focus of kinase inhibition research. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases such as cancer. The aminopyrimidine scaffold can serve as a "hinge-binding" motif, interacting with the ATP-binding site of various kinases. However, the inhibitory activity and selectivity are highly dependent on the specific substitution pattern around the pyrimidine core.

Illustrative Data on Related Aminopyrimidine Derivatives

The following table presents data for related aminopyrimidine compounds to illustrate the types of biological activities investigated for this class of molecules. Note: This data does not pertain to this compound.

| Compound Name | Biological Activity | Target/Assay | Finding |

| 2-Amino-4,6-dichloropyrimidine derivative (Compound 24) | Enzyme Inhibition | β-Glucuronidase | IC₅₀ = 2.8 ± 0.10 µM nih.gov |

| m-Bromo substituted chalcone-pyrimidine | Antibacterial | E. coli | Showed appreciable activity nih.gov |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Anti-inflammatory | Nitric Oxide Inhibition | IC₅₀ of 2 µM researchgate.net |

Inhibition of FLT3 Kinase in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic aberrations in acute myeloid leukemia (AML), correlating with a poor prognosis. nih.govnih.gov This has made FLT3 a critical target for therapeutic intervention. While research on this compound for this specific target is not detailed, the broader class of pyrimidine and related heterocyclic derivatives has been explored for FLT3 inhibition.

FLT3 inhibitors (TKIs) like the FDA-approved midostaurin (B1676583) and gilteritinib (B612023) have demonstrated the ability to improve survival in patients with FLT3-mutated AML. nih.govnih.gov The therapeutic strategy involves directly blocking the auto-phosphorylation of the FLT3 receptor, which is crucial for the proliferation of leukemic cells. nih.gov Research into novel inhibitors includes various scaffolds. For instance, novel 2,6,9-trisubstituted purine (B94841) derivatives have shown potent, nanomolar inhibitory activity against FLT3 and selectively block the proliferation of AML cell lines that harbor FLT3-ITD (internal tandem duplication) mutations. rsc.org The urgent need for new therapies is underscored by the fact that patients often relapse following treatment with existing FLT3 inhibitors. nih.gov The development of pyrimidine-based analogs continues to be an area of interest, given the established success of kinase inhibitors built on this and similar heterocyclic cores.

Targeting Epidermal Growth Factor Receptor (EGFR) Mutants

The pyrimidine scaffold is central to the development of inhibitors targeting Epidermal Growth Factor Receptor (EGFR), a key player in non-small cell lung cancer. A significant challenge in this area is acquired resistance, particularly through mutations like the C797S variant, which renders covalent inhibitors like osimertinib (B560133) ineffective. oup.com

To address this, researchers have designed and synthesized new classes of noncovalent, reversible EGFR inhibitors based on the pyrimidine framework. One such class is the 2-amine-4-oxyphosaniline pyrimidine derivatives, which have been evaluated against the drug-resistant L858R/T790M/C797S (CTL) triple mutant. oup.com Several of these compounds demonstrated significant inhibitory activity, with the most promising compound, 7a , showing an IC₅₀ value of 9.9 nM against the CTL mutant, an activity more potent than osimertinib in the same assay. oup.com Furthermore, compound 7a effectively inhibited the proliferation of H1975 cells engineered to express the L858R/T790M/C797S mutant, with an IC₅₀ of 0.33 µM. oup.com Similarly, fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are recognized as bioisosteres of the natural purine nucleoside base and have been developed as potent EGFR inhibitors. nih.govcapes.gov.br

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 2-amine-4-oxyphosaniline pyrimidine derivatives | EGFR L858R/T790M/C797S (CTL) triple mutant | Compound 7a showed an enzymatic IC₅₀ of 9.9 nM against the CTL mutant and a cellular IC₅₀ of 0.33 µM in H1975-CTL cells. | oup.com |

| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR-TK | These compounds are designed as bioisosteres of purines to compete with ATP binding and have shown broad-spectrum cytotoxic activity against multiple cancer cell lines. | capes.gov.br |

| Pyrido[3,4-d]pyrimidine derivatives | EGFR and c-ErbB-2 | Demonstrated dual inhibitory activity with IC₅₀ values in the sub-nanomolar range (0.0001 µM). | nih.gov |

Deubiquitinase Inhibition (e.g., USP1/UAF1) by Pyrimidin-4-amine Derivatives

The deubiquitinase (DUB) enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key regulator of DNA damage response pathways, including the Fanconi anemia pathway and translesion synthesis. wikipedia.orgfrontiersin.orgnih.gov This makes the USP1/UAF1 complex an attractive target for anticancer therapies, particularly for sensitizing tumors to DNA-damaging agents like cisplatin (B142131). frontiersin.orgnih.gov

Through high-throughput screening and subsequent medicinal chemistry optimization, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been identified as potent and selective inhibitors of USP1/UAF1. wikipedia.org The lead compound from this series, ML323 , exhibits nanomolar inhibitory potency against the USP1/UAF1 complex (IC₅₀ = 76 nM). oup.comwikipedia.org Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic, allosteric site on USP1. nih.gov These inhibitors have been shown to be cell-active, reversing cisplatin resistance in non-small cell lung cancer (NSCLC) cell models. nih.gov A strong correlation exists between the inhibitors' IC₅₀ values for USP1/UAF1 and their ability to decrease cancer cell survival. wikipedia.org

| Compound | Class | Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| ML323 | N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 deubiquitinase | 76 nM | oup.comwikipedia.org |

Histamine (B1213489) H4 Receptor Antagonism and Therapeutic Implications

The histamine H4 receptor (H4R), a G-protein coupled receptor, is primarily involved in inflammatory and immunological responses. asm.org As such, H4R antagonists hold therapeutic potential for treating conditions like allergies, asthma, pruritus, and pain. asm.orgnih.gov The pyrimidine scaffold has been a fruitful starting point for the discovery of potent H4R ligands.

Structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines led to the optimization of compounds with high affinity for the H4R. nih.govacs.org For example, modifications at the 6-position of the pyrimidine ring, replacing a tert-butyl group with aromatic and secondary amine moieties, significantly enhanced potency. nih.gov This optimization campaign led to the discovery of compound 4 , which not only was potent in vitro but also demonstrated anti-inflammatory and antinociceptive activity in animal models, supporting the therapeutic potential of H4R antagonists in pain management. nih.gov

Antimicrobial and Antifungal Efficacy of Pyrimidine Analogs

The pyrimidine core is a "privileged nucleus" found in numerous compounds with antimicrobial and antifungal properties. capes.gov.br Pyrimidine derivatives have been synthesized and evaluated against a wide range of pathogens, including bacteria and fungi that are significant threats to human health and agriculture.

In the realm of antifungal agents, pyrimidine analogs have shown considerable efficacy. A novel series of pyrimidine-based compounds was identified through high-throughput screening against Aspergillus fumigatus, a common pathogenic mold. acs.org These compounds exhibit broad-spectrum activity, including against difficult-to-treat molds like Scedosporium and Mucor. acs.org Other studies have synthesized pyrimidine derivatives containing an amide moiety that show potent activity against plant pathogenic fungi. asm.org For instance, compound 5o demonstrated an EC₅₀ of 10.5 µg/ml against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. asm.org The pyrimidine analog carmofur has also shown inhibitory activity against the agents of chromoblastomycosis and phaeohyphomycosis. wikipedia.orgnih.gov

Regarding antibacterial activity, pyrimidine analogs of antimycobacterial purines have been synthesized, with 5-formamidopyrimidines showing potent activity against Mycobacterium tuberculosis (IC₉₀ values ≤1 µg/mL) with low toxicity to mammalian cells. Furthermore, certain 5-fluorouracil (B62378) derivatives have demonstrated potent antibacterial effects against Gram-positive cocci, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), by inducing thymineless death.

| Compound/Class | Target Organism | Activity | Reference |

|---|---|---|---|

| Compound 5o | Phomopsis sp. (plant fungus) | EC₅₀ = 10.5 µg/ml | asm.org |

| Carmofur | Dematiaceous fungi (e.g., Fonsecaea pedrosoi) | Inhibitory activity, synergistic with itraconazole | wikipedia.orgnih.gov |

| 5-formamidopyrimidines | Mycobacterium tuberculosis H37Rv | IC₉₀ ≤ 1 µg/mL | |

| 5-fluorouracil derivatives (e.g., 5-FU, 5-FdU) | MRSA, VRE (Gram-positive bacteria) | EC₅₀ values in the range of 10⁻⁹ to 10⁻⁷ M |

Antiviral Properties of Related Pyrimidine Inhibitors (e.g., p97)

Valosin-containing protein (VCP), also known as p97, is an AAA+ ATPase that plays a crucial role in protein homeostasis and has emerged as an important pro-viral host factor for a range of viruses, including coronaviruses. This makes p97 an attractive host-based target for developing broad-spectrum antiviral agents. Pharmaceutical inhibition of p97 has been shown to exert antiviral effects against SARS-CoV-2, Zika virus, and influenza viruses.

A series of novel p97 inhibitors featuring a pyrimidine core have been designed and synthesized. In one study, pyrimidine derivatives bearing a boronic acid moiety were evaluated, and compound 17 was identified as a potent inhibitor with an enzymatic IC₅₀ of 54.7 nM. This compound also demonstrated cellular activity against non-small cell lung cancer and multiple myeloma cell lines. Other research has focused on rearranging the central fused ring of known p97 inhibitors to create novel compounds with enhanced anti-p97 activity and strong antiviral effects against SARS-CoV-2 at non-cytotoxic concentrations.

Cellular Activity and Phenotypic Screening in Disease Models

The therapeutic potential of pyrimidine derivatives is further validated by their activity in cellular and disease models. Phenotypic screening often reveals mechanisms of action and confirms target engagement within a biological context.

For the N-benzyl-2-phenylpyrimidin-4-amine inhibitors of USP1/UAF1, a direct link was established between target inhibition and cellular phenotype. wikipedia.org Treatment of NSCLC and osteosarcoma cells with these inhibitors led to an increase in monoubiquitinated PCNA (Ub-PCNA), a key substrate of USP1, confirming target engagement in cells. wikipedia.orgnih.gov This cellular activity translated to a desired therapeutic outcome: the sensitization of cisplatin-resistant cancer cells to cisplatin and a block in the S phase of the cell cycle. oup.comnih.gov

In the context of p97 inhibition, pyrimidine-based inhibitors like compound 17 were tested against cancer cell lines to confirm their antiproliferative effects. Compound 17 showed IC₅₀ values of 2.80 µM in A549 non-small cell lung cancer cells and 0.86 µM in RPMI8226 multiple myeloma cells, confirming that its enzymatic potency translates to cellular activity.

Similarly, for EGFR inhibitors, the 2-amine-4-oxyphosaniline pyrimidine derivative 7a was shown to inhibit the proliferation of H1975 lung cancer cells engineered to express the triple-mutant EGFR (L858R/T790M/C797S) with an IC₅₀ of 0.33 µM, demonstrating its potential to overcome significant clinical resistance. oup.com

Structure Activity Relationship Sar Studies and Molecular Design

Identification of Pharmacophoric Elements within the Pyrimidin-4-amine Scaffold

The pyrimidin-4-amine scaffold is a privileged structure in drug discovery, largely due to its ability to mimic the purine (B94841) core of ATP and interact with the hinge region of kinases. The essential pharmacophoric elements of this scaffold are the nitrogen atoms at positions 1 and 3, and the exocyclic amino group at position 4. These features are critical for forming key hydrogen bond interactions within the ATP-binding pocket of various kinases. researchgate.net

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity and selectivity of compounds based on the 6-chloro-N-cyclohexylpyrimidin-4-amine scaffold are profoundly influenced by the nature of the substituents at various positions of the pyrimidine (B1678525) ring.

Role of the Chlorinated Pyrimidine Moiety

The chlorine atom at the C6 position of the pyrimidine ring plays a crucial role in modulating the compound's biological activity. Halogen atoms, particularly chlorine, are often introduced into drug candidates to enhance potency and metabolic stability. wikipedia.org The chloro group is electron-withdrawing, which can influence the electronic properties of the pyrimidine ring and its interactions with the target protein.

In many instances, the C6-substituent extends into a hydrophobic pocket of the kinase active site. The presence of a chlorine atom at this position can lead to favorable hydrophobic interactions, thereby increasing the binding affinity of the inhibitor. Furthermore, the chloro group can serve as a synthetic handle for further structural modifications through cross-coupling reactions, allowing for the exploration of a wider chemical space and the optimization of inhibitor potency and selectivity.

Significance of the N-Cyclohexyl Group and its Modifications

The N-cyclohexyl group attached to the 4-amino position is a key determinant of both potency and selectivity. This lipophilic group often occupies a hydrophobic region of the ATP-binding site. The size, shape, and conformational flexibility of the cycloalkyl substituent are critical for optimal binding.

Studies on related aminopyrimidine inhibitors have shown that variations in the N-cycloalkyl group can have a significant impact on activity. For instance, replacement of the cyclohexyl group with smaller or larger cycloalkyl rings, or with aromatic rings, can dramatically alter the inhibitory profile of the compound. The optimal size and nature of this substituent are highly dependent on the specific topology of the target kinase's active site.

| Compound ID | N4-Substituent | Target Kinase | IC50 (nM) |

| 1a | Cyclohexyl | Kinase A | 50 |

| 1b | Cyclopentyl | Kinase A | 150 |

| 1c | Phenyl | Kinase A | 500 |

| 2a | Cyclohexyl | Kinase B | 25 |

| 2b | 4-hydroxycyclohexyl | Kinase B | 10 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for pyrimidine kinase inhibitors.

Exploration of Linker Groups and Peripheral Substituents

The introduction of linker groups and peripheral substituents provides another avenue for optimizing the biological properties of pyrimidine-based inhibitors. These modifications can be used to probe additional binding pockets within the kinase active site, improve physicochemical properties, and enhance selectivity.

For example, attaching various functional groups to the N-cyclohexyl ring or to other positions of the pyrimidine core can lead to significant gains in potency. The choice of linker and peripheral substituent is guided by the structural features of the target kinase, with the goal of establishing additional favorable interactions, such as hydrogen bonds or hydrophobic contacts.

Comparative SAR Analysis with Other Bioactive Heterocyclic Systems

The pyrimidine scaffold is often compared to other heterocyclic systems that are also known to be effective kinase inhibitors, most notably purines and quinazolines.

Pyrimidine vs. Purine: The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of purine, is a prominent core in many kinase inhibitors. nih.gov Like purines, pyrimidines can mimic the adenine (B156593) base of ATP and form crucial hydrogen bonds with the kinase hinge region. However, the single-ring pyrimidine scaffold offers greater synthetic tractability and allows for more diverse substitution patterns compared to the fused-ring purine system. This flexibility can be advantageous in fine-tuning inhibitor properties. A comparative study on thymidylate kinases showed that pyrimidine nucleoside analogues exhibited different inhibitory profiles compared to their purine counterparts. frontiersin.org

Pyrimidine vs. Quinazoline (B50416): Quinazolines are another important class of kinase inhibitors that share some structural similarities with pyrimidines. Both scaffolds can occupy the adenine-binding region of the ATP pocket. However, the fused bicyclic nature of the quinazoline ring system imposes different conformational constraints compared to the monocyclic pyrimidine core. The choice between a pyrimidine and a quinazoline scaffold is often dictated by the specific structural requirements of the target kinase and the desired selectivity profile.

Rational Design Principles for Pyrimidine-Based Drug Candidates

The wealth of SAR data for pyrimidine derivatives has led to the formulation of several rational design principles for developing potent and selective drug candidates.

Scaffold Hopping: This strategy involves replacing a known active scaffold with a different one, such as a pyrimidine ring, while maintaining the key pharmacophoric interactions. This can lead to the discovery of novel chemical series with improved properties. acs.org

Structure-Based Design: Utilizing the three-dimensional structures of target kinases in complex with inhibitors allows for the rational design of new compounds with optimized interactions. This approach guides the selection of substituents that can exploit specific features of the active site, such as hydrophobic pockets or hydrogen-bonding opportunities.

Fragment-Based Drug Discovery: This method involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent inhibitors. The pyrimidine core is an excellent starting point for fragment-based approaches.

| Design Principle | Application to Pyrimidine Scaffold | Desired Outcome |

| Hinge Binding | Maintain the 4-aminopyrimidine (B60600) core for hydrogen bonding. | High affinity for the ATP binding site. |

| Hydrophobic Pocket Filling | Introduce lipophilic groups at C6 and N4 positions. | Increased potency and selectivity. |

| Selectivity Enhancement | Modify substituents to exploit differences in kinase active sites. | Reduced off-target effects. |

| Improved Physicochemical Properties | Introduce polar groups or optimize lipophilicity. | Better solubility and bioavailability. |

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. jchemrev.comnih.gov For a molecule like 6-chloro-N-cyclohexylpyrimidin-4-amine, DFT calculations can provide fundamental insights into its chemical behavior.

The process typically begins with the optimization of the molecule's three-dimensional geometry. This is achieved using a specific functional and basis set, such as B3LYP/6-311G(d,p), to find the lowest energy conformation. jchemrev.comijcce.ac.ir From this optimized structure, several key electronic properties are calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. This map is invaluable for understanding potential non-covalent interactions, such as hydrogen bonding, with a biological receptor. jchemrev.com

Mulliken Atomic Charges: This analysis distributes the total molecular charge among the individual atoms, providing a quantitative measure of the electronic distribution and identifying atoms that are likely to be involved in electrostatic interactions. jchemrev.com

These DFT-derived parameters are instrumental in building a comprehensive reactivity profile for the molecule before proceeding to more complex biological simulations.

Table 1: Key Parameters from DFT Analysis

| Parameter | Description | Application to this compound |

|---|---|---|

| Geometry Optimization | Calculation of the most stable 3D structure with minimum energy. | Provides the foundational structure for all subsequent computational studies like docking. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Predicts the chemical reactivity and kinetic stability of the molecule. |

| MEP Map | Visualization of charge distribution on the molecular surface. | Identifies sites for potential hydrogen bonding and other electrostatic interactions with a target protein. |

| Atomic Charges | Calculated partial charge on each atom. | Quantifies the electrophilic and nucleophilic centers within the molecule. |

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comnih.gov Given that many pyrimidine (B1678525) derivatives are known to be kinase inhibitors, a relevant application for this compound would be to dock it into the ATP-binding site of a protein kinase. nih.govacs.org

The docking process involves several steps:

Preparation of Structures: The 3D structure of this compound would be generated and energy-minimized (often using results from DFT calculations). A high-resolution crystal structure of the target kinase (e.g., Cyclin-Dependent Kinase 2 (CDK2) or Glycogen Synthase Kinase-3β (GSK-3β)) would be obtained from the Protein Data Bank (PDB). mdpi.comacs.org

Defining the Binding Site: The active site for docking is defined, which for kinases is typically the pocket where the native ligand ATP binds.

Docking Algorithm: Software such as AutoDock Vina or Glide is used to sample a wide range of conformations of the ligand within the binding site. The program then scores these poses based on a scoring function that estimates the binding free energy.

The output provides a binding affinity score (in kcal/mol), where a more negative value suggests a stronger interaction. Crucially, it also provides a visual model of the ligand-protein complex, detailing key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking with specific amino acid residues in the kinase's active site. acs.org

Table 2: Example of a Hypothetical Molecular Docking Result

| Parameter | Example Finding | Significance |

|---|---|---|

| Target Protein | Protein Kinase (e.g., GSK-3β) | The biological target whose activity the compound might modulate. |

| Binding Affinity | -8.5 kcal/mol | A quantitative estimate of binding strength; lower values are more favorable. |

| Hydrogen Bonds | N1 and N3 atoms of the pyrimidine ring with the hinge region backbone (e.g., Val135). acs.org | Critical for anchoring the ligand in the ATP-binding site, a hallmark of many kinase inhibitors. |

| Hydrophobic Interactions | Cyclohexyl ring with hydrophobic residues (e.g., Leu132, Ile62). acs.org | Contributes to binding affinity and selectivity. |

| Halogen Bond | Chlorine atom at C6 with a backbone carbonyl or other electron donor. | A directional interaction that can enhance binding affinity and specificity. |

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics Analysis

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.comnih.gov MD simulations are used to assess the stability of the predicted docking pose and to understand the behavior of the ligand-receptor complex in a simulated physiological environment. nih.gov

Starting with the best-docked pose from the previous step, the complex is placed in a simulation box filled with water molecules and ions to mimic the cellular environment. nih.gov The simulation then calculates the movements of every atom over a set period, often on the nanosecond scale (e.g., 100-500 ns). mdpi.comtandfonline.com

Key analyses from the MD trajectory include:

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand's heavy atoms are monitored over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the binding is stable. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue to identify flexible and rigid regions of the protein upon ligand binding. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the MD trajectory to provide a more accurate estimation of the binding free energy than docking scores alone. mdpi.com

Table 3: Typical Outputs from an MD Simulation Analysis

| Analysis Metric | Description | Interpretation |

|---|---|---|

| RMSD Plot | Measures the average deviation of atomic positions over time from a reference structure. | A stable plateau suggests the ligand remains securely bound in the active site. |

| RMSF Plot | Measures the fluctuation of individual amino acid residues during the simulation. | Highlights regions of the protein that become more or less flexible upon ligand binding. |

| Interaction Analysis | Tracks the persistence of key interactions (e.g., hydrogen bonds) over the simulation time. | Confirms if the critical interactions predicted by docking are maintained dynamically. |

| MM/PBSA ΔG_bind | Calculation of the binding free energy, averaging over multiple simulation snapshots. | Provides a refined prediction of binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the structural properties of a group of compounds and their biological activity. researchpublish.comresearchgate.net To develop a QSAR model for this compound, a dataset of structurally similar pyrimidine derivatives with experimentally measured biological activity (e.g., IC₅₀ values against a specific target) is required. nih.gov

The general workflow is as follows:

Data Set Collection: A series of pyrimidine analogues and their corresponding biological activities are compiled into a training set and a test set. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters) descriptors. researchpublish.com

Model Generation: Statistical techniques such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN) are used to build a mathematical equation that relates the descriptors (the independent variables) to the biological activity (the dependent variable). tandfonline.comnih.gov

Validation: The model's predictive power is rigorously validated using statistical metrics and an external test set of compounds not used in model creation. tandfonline.com

A validated QSAR model can be used to predict the biological activity of new, untested derivatives of this compound, thereby guiding synthetic efforts toward compounds with potentially enhanced potency.

Table 4: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures how well the model fits the training set data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the model's internal predictive ability via cross-validation (e.g., leave-one-out). tandfonline.com | > 0.5 |

| R²_pred (External R²) | Measures the model's ability to predict the activity of an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the prediction errors. | As low as possible. nih.gov |

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, leverages computational power to search vast chemical libraries for molecules that are likely to bind to a biological target. labo-code.comnih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. bohrium.comcapes.gov.br

There are two main approaches where this compound could be utilized:

Ligand-Based Virtual Screening: If the compound shows promising activity, its structure can be used as a template. Large databases (e.g., ZINC, ChEMBL) can be searched for molecules with high 2D or 3D similarity. Pharmacophore modeling can also be used, where the key chemical features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic centers) are defined and used as a filter to screen libraries. nih.gov

Structure-Based Virtual Screening: This involves docking millions of commercially available compounds into the 3D structure of a target protein. The top-scoring molecules are then selected for further analysis.

Virtual Ligand Design: The this compound scaffold itself can be used as a starting point for designing a virtual library. By computationally adding different substituents at various positions, a focused library of novel, unsynthesized compounds can be created. This library can then be screened using docking and QSAR models to prioritize the most promising candidates for synthesis. nih.gov

This integrated approach, combining various computational methods, represents a rational strategy in modern drug discovery, enabling the efficient design and identification of novel therapeutic candidates.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy and Selectivity Profiling of 6-chloro-N-cyclohexylpyrimidin-4-amine and its Derivatives

The in vitro efficacy of pyrimidine (B1678525) derivatives has been demonstrated across various studies, highlighting their potential as therapeutic agents. While specific data for this compound is not extensively available in public literature, the evaluation of closely related compounds provides significant insights into its potential bioactivity.

Research into pyrimidine derivatives has shown promising results in anticancer studies. For instance, a compound with a similar structural backbone, 6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine, has demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined for this compound, showcasing its potency. The mechanisms underlying this cytotoxicity were found to involve the induction of apoptosis and cell cycle arrest.

Table 1: In Vitro Cytotoxicity of a Related Pyrimidine Derivative

| Cell Line | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | Breast Cancer | 1.93 | Apoptosis induction |

| U-937 | Monocytic Leukemia | 2.84 | Cell cycle arrest |

| CEM | T-acute Lymphoblastic Leukemia | 0.48 | Apoptosis and proliferation inhibition |

Data derived from studies on 6-chloro-2-cyclopropyl-N,N-dimethylpyrimidin-4-amine, a structurally related compound.

Furthermore, other derivatives of 6-chloropyrimidine have been synthesized and evaluated for their biological activities. For example, the synthesis of new pyrimidine derivatives via Suzuki cross-coupling reactions with various arylboronic acids has been reported. researchgate.net Some of these novel compounds have shown inhibitory activity against microbial isolates, indicating the potential for this scaffold in developing antimicrobial agents. researchgate.net

Selectivity is a critical aspect of drug development, aiming to maximize the therapeutic effect while minimizing off-target effects. Kinase inhibitor selectivity is often assessed using panels of numerous kinases to determine the inhibitor's binding affinity across the kinome. researchgate.netreactionbiology.com While a specific kinase selectivity profile for this compound is not publicly documented, the general approach involves screening the compound at a fixed concentration against a large panel of kinases and then determining the dissociation constant (Kd) or IC50 value for any significant interactions. researchgate.net This process helps in identifying the primary targets of the compound and any potential off-target interactions that could lead to adverse effects.

Evaluation of the Pyrimidin-4-amine Scaffold for Drug Development

The pyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic endogenous biomolecules and interact with a variety of biological targets, including enzymes and receptors. The pyrimidine ring system is a core component of nucleobases in DNA and RNA, making it an attractive scaffold for the design and development of a wide array of therapeutic agents.

The versatility of the pyrimidine scaffold allows for structural modifications at various positions, enabling the fine-tuning of pharmacological properties. This adaptability has led to the development of numerous pyrimidine-containing drugs with diverse clinical applications.

The pyrimidine core is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

Development of this compound as a Lead Compound for Specific Disease Targets

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The development of a lead compound involves iterative cycles of design, synthesis, and biological testing to improve its potency, selectivity, and pharmacokinetic properties.

While specific preclinical development data for this compound is not extensively published, research on analogous structures highlights the potential of this chemical class. For instance, a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been synthesized and investigated as anti-cancer agents. In that series, a lead compound was identified that demonstrated tumor growth inhibition in mouse xenograft models and was selected for further preclinical development.

In another example, the preclinical characterization of P2X7 antagonists based on a 6-chloro-N-substituted-quinoline-5-carboxamide scaffold, which also contains a pyrimidine moiety, has been described. nih.gov The lead compounds from this series were potent inhibitors of the P2X7 receptor and showed a significant reduction of IL-1β release in a mouse ex vivo model, although they did not show efficacy in in vivo models of pain and inflammation. nih.gov

Advanced Spectroscopic and Structural Characterization of Pyrimidine Derivatives

Crystallographic Analysis of Pyrimidine (B1678525) Compound Conformations and Intermolecular Interactions

Intermolecular interactions are fundamental to the packing of molecules in a crystal lattice. In related pyrimidine structures, hydrogen bonding and π-π stacking are prevalent. For 6-chloro-N-cyclohexylpyrimidin-4-amine, the secondary amine (N-H) is expected to act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can serve as hydrogen bond acceptors. These hydrogen bonds could lead to the formation of one-dimensional chains or more complex three-dimensional networks. Furthermore, the aromatic pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Conformation | Planar pyrimidine ring, non-coplanar cyclohexyl group |

| Key Dihedral Angle | Cyclohexyl-N-C4-N3 angle likely to be significant |

| Intermolecular Interactions | N-H···N hydrogen bonds, potential for π-π stacking |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful synthesis and elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrimidine ring, the cyclohexyl group, and the amine proton. The pyrimidine protons, typically appearing in the aromatic region, would likely be observed as singlets or doublets depending on their coupling. The protons of the cyclohexyl ring would appear in the aliphatic region, with their chemical shifts and multiplicities determined by their axial or equatorial positions and their proximity to the nitrogen atom. The N-H proton would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (typically δ 150-170 ppm) due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom attached to the chlorine atom (C-6) would also be significantly deshielded. The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Pyrimidine-H | 8.0 - 8.5 | s | H-2 |

| Pyrimidine-H | 6.5 - 7.0 | s | H-5 |

| Cyclohexyl-H | 3.5 - 4.0 | m | CH-N |

| Cyclohexyl-H | 1.0 - 2.0 | m | other CH₂ |

| Amine-H | 5.0 - 6.0 | br s | N-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Pyrimidine-C | ~162 | C-4 | |

| Pyrimidine-C | ~160 | C-2 | |

| Pyrimidine-C | ~158 | C-6 | |

| Pyrimidine-C | ~105 | C-5 | |

| Cyclohexyl-C | ~50 | C-N | |

| Cyclohexyl-C | 24 - 35 | other CH₂ |

Note: Predicted chemical shifts are based on general NMR principles and data from analogous compounds and may vary depending on the solvent and experimental conditions. pdx.eduoregonstate.eduorganicchemistrydata.orglibretexts.orgucl.ac.ukorganicchemistrydata.orgsigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound (C₁₀H₁₄ClN₃) is 211 g/mol . nih.gov Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a prominent M+2 peak at approximately one-third the intensity of the M⁺ peak. nih.gov

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. Key fragmentation pathways could involve the loss of the cyclohexyl group, the chlorine atom, or parts of the pyrimidine ring. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Significance |

| 211/213 | [C₁₀H₁₄ClN₃]⁺ | Molecular ion (M⁺) peak with characteristic Cl isotope pattern. nih.gov |

| 128 | [M - C₆H₁₁]⁺ | Loss of the cyclohexyl radical. |

| 176 | [M - Cl]⁺ | Loss of the chlorine radical. |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation. |

Note: The relative intensities of the fragments will depend on the ionization method and energy. libretexts.org

Conclusion and Future Research Directions

Synthesis and Biological Potential of 6-Chloro-N-cyclohexylpyrimidin-4-amine

The synthesis of this compound, like many of its analogs, typically involves the reaction of a dichloropyrimidine with cyclohexylamine. A common starting material is 4,6-dichloropyrimidine (B16783), where the chlorine atoms are susceptible to nucleophilic substitution by amines. The reaction conditions can be tailored to favor monosubstitution, yielding the desired product. The general synthetic approach for related compounds often involves reacting a dichloropyrimidine with an appropriate amine, sometimes with the aid of a base to scavenge the liberated hydrochloric acid. For instance, the synthesis of N-heteroaryl substituted adamantane-containing amines from 4,6-dichloropyrimidine has been achieved through nucleophilic substitution reactions. nih.gov

While specific research on the biological activity of this compound is not extensively documented in publicly available literature, the known activities of structurally similar compounds provide a strong indication of its potential. Pyrimidine (B1678525) derivatives are known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comresearchgate.net For example, related N-cycloalkyl pyrimidine derivatives have shown promise in these areas. Specifically, compounds like 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine have been investigated for their potential as anticancer and antimicrobial agents. The presence of the N-cyclohexyl group in this compound is expected to influence its lipophilicity and steric profile, which in turn can affect its binding to biological targets and its pharmacokinetic properties.

The biological potential of pyrimidine derivatives is often linked to their ability to act as enzyme inhibitors. The structural similarity of the pyrimidine ring to the purine (B94841) and pyrimidine bases found in nucleic acids allows these compounds to interact with a variety of enzymes involved in cellular processes.

Future Avenues in Pyrimidine Chemistry and Drug Discovery

The future of pyrimidine chemistry in drug discovery is bright, with several exciting avenues for exploration. The development of novel synthetic methodologies that allow for more efficient and diverse substitution patterns on the pyrimidine ring is a key area of research. tandfonline.com This includes the use of modern techniques like microwave-assisted synthesis, which can accelerate reaction times and improve yields.

A significant trend is the design of hybrid molecules that combine the pyrimidine scaffold with other pharmacologically active moieties. mdpi.com This approach aims to create multifunctional drugs that can hit multiple targets or have enhanced efficacy. For example, the incorporation of indole (B1671886) moieties into pyrimidine structures has been explored for anti-inflammatory activity. mdpi.com

Furthermore, the exploration of pyrimidine derivatives as modulators of novel biological targets is an ongoing effort. As our understanding of disease pathology deepens, new protein and enzyme targets are identified, providing fresh opportunities for the development of pyrimidine-based therapeutics. gsconlinepress.com The vast chemical space accessible through pyrimidine chemistry ensures that it will remain a relevant and fruitful area for drug discovery for years to come. researchtrend.net

Challenges and Opportunities in Developing this compound-based Therapeutics

The development of this compound and related compounds into therapeutic agents is not without its challenges. A primary hurdle is the potential for off-target effects and toxicity, a common issue with kinase inhibitors and other enzyme-targeted drugs. The structural similarity of the pyrimidine core to endogenous molecules can lead to interactions with a wide range of biological macromolecules. researchgate.net

Another significant challenge is the emergence of drug resistance. researchgate.net Cancer cells and microbes can develop mechanisms to evade the effects of drugs, necessitating the continuous development of new agents with novel mechanisms of action. For pyrimidine-based anticancer agents, resistance can arise from mutations in the target enzyme or the upregulation of alternative signaling pathways.

Despite these challenges, there are considerable opportunities. The potential to develop highly selective inhibitors by fine-tuning the substituents on the pyrimidine ring is a major advantage. Structure-activity relationship (SAR) studies are crucial in this regard, helping to identify the key structural features that govern potency and selectivity. tandfonline.com

The opportunity to develop drugs for a wide range of diseases is another key driver. The diverse biological activities of pyrimidine derivatives mean that they could be developed into treatments for cancer, infectious diseases, inflammatory conditions, and more. gsconlinepress.com The continued investigation into the therapeutic potential of compounds like this compound is therefore a worthwhile endeavor, with the potential to yield novel and effective medicines.

Q & A

Q. Advanced Research Focus

- Cyclohexyl Group : Bulky substituents enhance selectivity for hydrophobic enzyme pockets but may reduce solubility. Introducing polar groups (e.g., hydroxyl) balances lipophilicity .

- Pyrimidine Core : Chlorine at position 6 stabilizes electron-deficient intermediates during nucleophilic attack. Replacing Cl with methoxy or amino groups alters hydrogen-bonding interactions with targets like DHFR or kinases .

- 3D-QSAR Models : Map steric/electronic effects of substituents to prioritize derivatives for synthesis .

What experimental design principles optimize reaction yields in multi-step syntheses?

Advanced Research Focus

Statistical design of experiments (DoE) minimizes trial-and-error:

- Factorial Designs : Screen variables (temperature, catalyst loading) for Suzuki-Miyaura coupling steps .

- Response Surface Methodology : Optimize solvent ratios (e.g., DMF/HO) to maximize yield while minimizing byproducts .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors intermediate formation in real time .

How can mass spectrometry fragmentation patterns aid in structural elucidation?

Advanced Research Focus

Fragmentation pathways (e.g., loss of Cl or cyclohexylamine) provide diagnostic clues:

- FAB-MS : Dominant peaks at m/z 154 ([M-Cl]) and m/z 97 (cyclohexyl fragment) confirm substituent stability .

- MS/MS : Collision-induced dissociation (CID) differentiates positional isomers (e.g., chloro vs. bromo analogs) via unique neutral losses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.